molecular formula C26H29N3O2 B2371542 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2380068-33-5

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2371542
CAS No.: 2380068-33-5
M. Wt: 415.537
InChI Key: GJRRFTDJPLHROZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the piperidine ring followed by the introduction of the pyridazinone moiety. The tert-butyl group is usually introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone core may also play a role in binding to specific proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives and piperidine-containing compounds.

    Pyridazinone derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Piperidine-containing compounds: These are commonly found in pharmaceuticals targeting the central nervous system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

6-tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)23-13-14-24(30)29(27-23)22-15-17-28(18-16-22)25(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14,22H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRRFTDJPLHROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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